molecular formula C8H4BrN3 B1291565 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 474708-98-0

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B1291565
CAS No.: 474708-98-0
M. Wt: 222.04 g/mol
InChI Key: PJSBOEVNEUCHIG-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4BrN3. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of a bromine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .

Biochemical Analysis

Biochemical Properties

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting the metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxic effects at high doses include hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites. These interactions can lead to changes in the concentration of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches the appropriate sites within the cell to interact with its target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of 2-aminopyridine with α-bromoketones. One common method includes the reaction of 2-aminopyridine with bromoacetonitrile in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds through a cyclization and bromination process to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both the bromine and cyano groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBOEVNEUCHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621804
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474708-98-0
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Method 2) 80 g of 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) was dissolved in 500 mL tetrahydrofuran, and 273 mL of 1.0 M isopropyl magnesium bromide in tetrahydrofuran was slowly added dropwise thereto at 0° C. and stirred for 30 minutes, and 380 mL of 68 g 4-toluenesulfonyl cyanide in tetrahydrofuran was added dropwise slowly over 1 hour, and the mixture was stirred for additional 1.5 hours. The reaction solution was poured into iced water, diluted with ethyl acetate and filtered through Celite. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate, and the collected organic layer was washed with brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. Solid obtained by removing the solvent was triturated with diethyl ether, collected by filtration and washed with hexane to give 39.4 g of the title compound (brown solid).
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Synthesis routes and methods II

Procedure details

Method 1) 3.83 g of 6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile synthesized in Production Example 242 was dissolved in 34 mL 1,4-dioxane, and the solution together with 4.3 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone was heated at 90° C. for 2 hours. The reaction solution was diluted with ethyl acetate, insolubles were filtered off with Celite, and the filtrate was washed with an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. The solvent was removed, whereby 3.24 g of the title compound (brown solid) was obtained.
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6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile
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3.83 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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